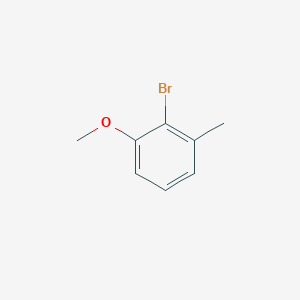

2-Bromo-1-methoxy-3-methylbenzene

描述

2-Bromo-1-methoxy-3-methylbenzene, also known by its IUPAC name, is an organic compound with the molecular formula C8H9BrO. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl group. It is commonly used in organic synthesis and various chemical research applications .

属性

IUPAC Name |

2-bromo-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCHEDAXFJYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472834 | |

| Record name | 2-Bromo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38197-43-2 | |

| Record name | 2-Bromo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Electrophilic Aromatic Bromination of 2-Methoxy-3-methylbenzene

Overview:

The most common and straightforward method for preparing 2-bromo-1-methoxy-3-methylbenzene is the bromination of 2-methoxy-3-methylbenzene (also known as 3-methyl anisole). This method exploits the activating effects of the methoxy group and the directing influence of the methyl group to achieve substitution at the 2-position relative to the methoxy substituent.

- Reagents: Bromine (Br2) as the brominating agent, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

- Solvent: Common solvents include dichloromethane or chloroform for better control of reaction rate and temperature.

- Temperature: Typically maintained at low to moderate temperatures (0–25 °C) to avoid polybromination and ensure selectivity.

- Time: Reaction times vary but generally range from 1 to 16 hours depending on scale and conditions.

Mechanism:

The reaction proceeds via electrophilic aromatic substitution where the bromine electrophile attacks the aromatic ring activated by the electron-donating methoxy group. The methyl group, being ortho/para-directing, influences regioselectivity, favoring substitution at the 2-position adjacent to the methoxy group.

Work-up and Purification:

After completion, the reaction mixture is quenched with aqueous sodium thiosulfate to remove excess bromine, followed by washes with saturated sodium carbonate to neutralize acids. The organic phase is dried (e.g., with magnesium sulfate) and concentrated. Purification is typically achieved by column chromatography using hexane or hexane/ethyl acetate mixtures.

Yields and Purity:

Yields reported in literature are generally moderate to high, often between 70% and 90%, with the product obtained as a colorless oil or solid depending on the scale and purification method.

Alternative Synthetic Routes and Catalytic Systems

Microwave-Assisted Bromination:

Recent studies have demonstrated the use of microwave irradiation to accelerate the bromination reaction, improving reaction rates and sometimes yields. For example, bromination of substituted benzoic acids in the presence of tetrabutylammonium tribromide (Bu4NBr3) under microwave conditions at 100 °C for 16 hours yielded brominated aromatic compounds efficiently. While this method has been applied to various substituted benzoic acids, adaptation to 2-methoxy-3-methylbenzene could offer enhanced efficiency.

Tetrabutylammonium Tribromide (Bu4NBr3) as Bromine Source:

Bu4NBr3 serves as a stable, easy-to-handle brominating agent that can replace elemental bromine. This reagent allows bromination under milder and more controlled conditions, potentially improving selectivity and safety.

Summary Table of Preparation Methods

| Method | Brominating Agent | Catalyst/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional bromination | Br2 | FeBr3 catalyst | 0–25 °C | 1–16 hours | 70–90 | Most common, requires careful control |

| Microwave-assisted bromination | Bu4NBr3 | No additional catalyst | 100 °C (microwave) | 16 hours | Moderate | Faster reaction, safer bromine source |

| Bu4NBr3 bromination | Bu4NBr3 | K3PO4 base, MeCN solvent | 100 °C | 16 hours | Good | Mild conditions, good regioselectivity |

Research Findings and Optimization Insights

- Regioselectivity: The presence of the methoxy group strongly activates the aromatic ring and directs bromination ortho and para to itself. The methyl group further influences substitution, favoring the 2-position relative to methoxy for bromine incorporation.

- Reaction Control: Use of Lewis acid catalysts such as FeBr3 is critical to generate the bromonium electrophile and enhance reaction rate. However, excess catalyst or high temperatures can lead to polybromination and side reactions.

- Safety and Environmental Considerations: Using Bu4NBr3 as a bromine source reduces hazards associated with elemental bromine handling and can be advantageous for scale-up.

- Purification: Chromatographic purification remains the standard for isolating the desired product with high purity, though recrystallization may be possible depending on the product's physical properties.

化学反应分析

Types of Reactions: 2-Bromo-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine atom can be replaced by other electrophiles.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can convert it to an alcohol

Common Reagents and Conditions:

Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Alcohols

科学研究应用

Role as a Building Block

2-Bromo-1-methoxy-3-methylbenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of other functional groups. For instance:

| Reaction Type | Example Product | Reference |

|---|---|---|

| Nucleophilic substitution | 3-Methyl-4-hydroxyanisole | Fischer et al., 2010 |

| Cross-coupling reactions | Aryl ethers and biaryls | Heescher et al., 2013 |

Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of pharmaceutical agents. Its derivatives exhibit biological activity, making it valuable in drug development. For example, it has been involved in creating compounds with anti-inflammatory and analgesic properties.

Polymer Chemistry

In polymer chemistry, this compound is used as a monomer or co-monomer in the production of specialty polymers. Its unique structure enhances the thermal and mechanical properties of the resulting materials.

| Application | Material Type | Benefits |

|---|---|---|

| Coatings | Thermosetting resins | Improved durability and resistance to solvents |

| Composites | Reinforced plastics | Enhanced strength-to-weight ratio |

Synthesis of Aryl Ethers

In a detailed study by Heescher et al., this compound was successfully used to synthesize various aryl ethers through a nucleophilic aromatic substitution mechanism, showcasing its utility in creating complex organic molecules .

Development of Anti-Cancer Agents

Research published in Angewandte Chemie demonstrated that derivatives of this compound exhibited promising anti-cancer activity. The study highlighted the compound's potential as a lead structure for developing novel therapeutic agents against specific cancer types .

作用机制

The mechanism of action of 2-Bromo-1-methoxy-3-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the electron-rich benzene ring to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .

相似化合物的比较

- 2-Bromo-1-methoxybenzene

- 2-Bromo-3-methylbenzene

- 1-Bromo-3-methoxybenzene

Comparison: 2-Bromo-1-methoxy-3-methylbenzene is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which influences its reactivity and chemical properties. Compared to similar compounds, it exhibits different substitution patterns and reactivity due to the combined effects of the substituents .

生物活性

2-Bromo-1-methoxy-3-methylbenzene, also known by its CAS number 38197-43-2, is an aromatic compound characterized by a bromine atom and a methoxy group attached to a methyl-substituted benzene ring. This structural configuration suggests potential biological activity, particularly in pharmacological applications. Despite limited studies specifically focusing on this compound, its structural features and analogs offer insights into possible biological interactions and mechanisms.

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 215.06 g/mol

- Melting Point : Data not extensively documented

- Boiling Point : Data not extensively documented

The biological activity of this compound is hypothesized to stem from its ability to interact with various biochemical pathways. The presence of the bromine atom and methoxy group may influence its reactivity and binding affinity to biological targets, including enzymes and receptors.

- Cytochrome P450 Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, impacting therapeutic efficacy and safety profiles.

- Electrophilic Nature : The compound's electrophilic characteristics allow it to participate in substitution reactions that could affect cellular processes. Such interactions may be relevant in the context of drug development and medicinal chemistry .

Biological Activity Studies

Although specific studies on this compound are scarce, related compounds provide a framework for understanding its potential biological effects:

Table 1: Comparison of Biological Activities of Related Compounds

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-methoxy-3-methylbenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) on 1-methoxy-3-methylbenzene. Yield optimization requires controlled temperature (0–5°C) to minimize polybromination byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, with GC-MS or HPLC (>95% purity) for validation . Alternative routes include Ullmann coupling for regioselective bromination, though this demands Pd catalysts and inert conditions .

| Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂/FeBr₃ | 0–5°C | 65–75 | 92–95 |

| NBS (photolytic) | RT, UV light | 50–60 | 85–90 |

| Pd-mediated | 80–100°C | 70–80 | 90–95 |

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR data?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and methyl (-CH₃) at δ 2.3–2.5 ppm. Bromine’s deshielding effect shifts adjacent aromatic protons downfield (δ 7.1–7.5 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity.

- X-ray Crystallography : For absolute confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). SHELX software (SHELXL-2018) refines the structure, resolving positional disorder in methyl/methoxy groups .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected regioselectivity in cross-coupling reactions) be analyzed for this compound?

- Methodological Answer : Contradictions often arise from steric/electronic effects. For Suzuki-Miyaura coupling:

-

Steric Hindrance : The methoxy group at position 1 directs coupling to position 4, but the methyl group at position 3 may block access. Use bulky ligands (e.g., SPhos) to enhance selectivity.

-

Electronic Effects : Electron-withdrawing bromine reduces reactivity; optimize Pd catalysts (e.g., Pd(OAc)₂ with t-Bu₃P) to accelerate oxidative addition. Validate via kinetic studies (NMR monitoring) and DFT calculations (Gaussian 16) to map transition states .

Catalyst System Ligand Reaction Time (h) Yield (%) Pd(OAc)₂ SPhos 12 55 PdCl₂(dppf) t-Bu₃P 8 70

Q. What strategies mitigate decomposition of this compound under high-temperature or photolytic conditions?

- Methodological Answer :

- Thermal Stability : Decomposition above 150°C forms methyl bromide and phenolic byproducts. Use Schlenk techniques under N₂ to suppress oxidation. Monitor via TGA-DSC to identify safe operating ranges.

- Photolytic Sensitivity : Store in amber vials at –20°C. For photoreactions, employ quartz reactors with UV cutoff filters (λ > 300 nm) to limit degradation. LC-MS can track degradation products (e.g., demethylated derivatives) .

Q. How does this compound serve as a precursor in natural product synthesis?

- Methodological Answer : The compound’s bromine and methoxy groups enable iterative functionalization. Example:

- Step 1 : Suzuki coupling to install aryl groups for terpene hybrids.

- Step 2 : Demethylation (BBr₃ in CH₂Cl₂) yields phenolic intermediates for glycosylation.

- Case Study : Used in synthesizing analogs of taxane derivatives, where regioselective bromination directs downstream C–C bond formation. Compare with analogs (e.g., 3-Bromo-5-methoxybenzoic acid) to assess electronic effects .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Melting Point Variability : Trace solvents (e.g., hexane) lower observed mp. Recrystallize from ethanol/water and dry under vacuum (40°C, 24 h) to standardize.

- Spectral Conflicts : Cross-validate with high-field NMR (500 MHz) and HRMS. For example, ESI-HRMS ([M+H]⁺ calc. 217.0045; found 217.0043) confirms molecular identity .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in catalytic reactions?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions releasing HBr (e.g., Grignard reactions).

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste Disposal : Quench brominated byproducts with NaHCO₃ before aqueous disposal. Documented LD₅₀ (oral, rat): 650 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。